molecular formula C6H11NO B6599843 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers CAS No. 1819983-19-1

1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers

Cat. No. B6599843
CAS RN: 1819983-19-1
M. Wt: 113.16 g/mol
InChI Key: QQIZPINZVQELRS-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptan-6-ol, also known as 1-azaspiro[3.3]heptane-6-ol, is a mixture of two diastereomers that have been studied extensively over the past few decades. 1-Azaspiro[3.3]heptan-6-ol is an important synthetic intermediate that is used in the synthesis of many different compounds, including drugs, fragrances, and other industrial chemicals. The two diastereomers, cis- and trans-1-azaspiro[3.3]heptan-6-ol, have different properties and reactivities, and as such, they have been studied for their various applications. In 3]heptan-6-ol.

Scientific Research Applications

1-Azaspiro[3.3]heptan-6-ol has a wide range of scientific applications. The two diastereomers have been used in research on the synthesis of drugs, fragrances, and other industrial chemicals. The cis-diastereomer has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. It has also been used in the synthesis of β-lactams, which are used as antibiotics. The trans-diastereomer has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds, as well as for the synthesis of β-lactams.

Mechanism of Action

The mechanism of action of 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers[3.3]heptan-6-ol is not well understood. However, it is believed that the cis-diastereomer is able to form hydrogen bonds with the aldehyde or ketone, while the trans-diastereomer is able to form hydrogen bonds with the phosphonium ylide. This allows for the formation of the alkene, which is then subjected to an acid-catalyzed cyclization reaction to form the 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers[3.3]heptan-6-ol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers[3.3]heptan-6-ol are not well understood. However, it is believed that the cis-diastereomer may have some anti-inflammatory effects, while the trans-diastereomer may have some anti-bacterial effects.

Advantages and Limitations for Lab Experiments

1-Azaspiro[3.3]heptan-6-ol has several advantages and limitations for lab experiments. The main advantage is that the reaction is highly stereoselective, meaning that it produces the two diastereomers in a ratio of approximately 1:1. This makes it ideal for the synthesis of enantiomerically pure compounds. The main limitation is that the reaction is sensitive to temperature and moisture, which can lead to the formation of unwanted byproducts.

Future Directions

1-Azaspiro[3.3]heptan-6-ol has a wide range of potential future directions. These include the development of new synthetic methods for the synthesis of enantiomerically pure compounds, the development of new drugs and fragrances, and the exploration of the biochemical and physiological effects of the two diastereomers. Additionally, further research could be conducted to explore the potential applications of 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers[3.3]heptan-6-ol in industrial processes and the development of new materials.

Synthesis Methods

The synthesis of 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers[3.3]heptan-6-ol is typically accomplished through the use of a Wittig reaction. In this reaction, an aldehyde or ketone is reacted with a phosphonium ylide to form an alkene. The alkene is then subjected to an acid-catalyzed cyclization reaction to form the 1-azaspiro[3.3]heptan-6-ol, Mixture of diastereomers[3.3]heptan-6-ol. The reaction is highly stereoselective, meaning that it produces the two diastereomers in a ratio of approximately 1:1.

properties

IUPAC Name

1-azaspiro[3.3]heptan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-3-6(4-5)1-2-7-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIZPINZVQELRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[3.3]heptan-6-ol

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